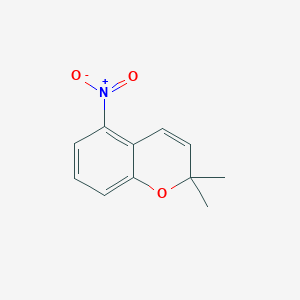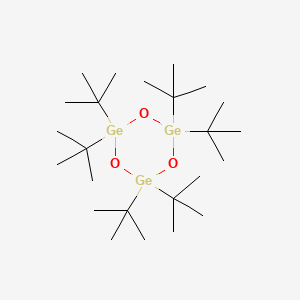![molecular formula C20H16Cl2O3 B14422962 2,2'-[(2-Hydroxy-1,3-phenylene)bis(methylene)]bis(4-chlorophenol) CAS No. 83142-86-3](/img/structure/B14422962.png)
2,2'-[(2-Hydroxy-1,3-phenylene)bis(methylene)]bis(4-chlorophenol)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2’-[(2-Hydroxy-1,3-phenylene)bis(methylene)]bis(4-chlorophenol) is an organic compound characterized by the presence of two chlorophenol groups connected through a bis(methylene) bridge to a hydroxyphenylene core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-[(2-Hydroxy-1,3-phenylene)bis(methylene)]bis(4-chlorophenol) typically involves the reaction of 4-chlorophenol with formaldehyde in the presence of a base such as sodium hydroxide. The reaction proceeds through a nucleophilic substitution mechanism, where the hydroxyl group of the phenol attacks the electrophilic carbon of formaldehyde, forming a methylene bridge .
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves continuous stirring and controlled temperature to facilitate the reaction and prevent side reactions .
Análisis De Reacciones Químicas
Types of Reactions
2,2’-[(2-Hydroxy-1,3-phenylene)bis(methylene)]bis(4-chlorophenol) undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form corresponding hydroxy derivatives.
Substitution: The chlorophenol groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Hydroxy derivatives.
Substitution: Substituted phenols and other derivatives.
Aplicaciones Científicas De Investigación
2,2’-[(2-Hydroxy-1,3-phenylene)bis(methylene)]bis(4-chlorophenol) has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Studied for its potential antimicrobial properties.
Medicine: Investigated for its potential use in drug development.
Mecanismo De Acción
The mechanism of action of 2,2’-[(2-Hydroxy-1,3-phenylene)bis(methylene)]bis(4-chlorophenol) involves its interaction with various molecular targets. The hydroxyl and chlorophenol groups can form hydrogen bonds and interact with enzymes and proteins, affecting their function. The compound can also undergo redox reactions, influencing cellular processes .
Comparación Con Compuestos Similares
Similar Compounds
2,2’-[(2-Hydroxy-1,3-phenylene)bis(methylene)]bis(4,6-dimethylphenol): Similar structure but with methyl groups instead of chlorine.
2,2’-[(2-Hydroxy-1,3-phenylene)bis(methylene)]bis(4,6-dimethylphenol): Another similar compound with different substituents.
Uniqueness
The presence of chlorophenol groups in 2,2’-[(2-Hydroxy-1,3-phenylene)bis(methylene)]bis(4-chlorophenol) imparts unique chemical properties, such as increased reactivity and potential antimicrobial activity, distinguishing it from other similar compounds .
Propiedades
| 83142-86-3 | |
Fórmula molecular |
C20H16Cl2O3 |
Peso molecular |
375.2 g/mol |
Nombre IUPAC |
2,6-bis[(5-chloro-2-hydroxyphenyl)methyl]phenol |
InChI |
InChI=1S/C20H16Cl2O3/c21-16-4-6-18(23)14(10-16)8-12-2-1-3-13(20(12)25)9-15-11-17(22)5-7-19(15)24/h1-7,10-11,23-25H,8-9H2 |
Clave InChI |
KHRQPCXNZAACGN-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C(=C1)CC2=C(C=CC(=C2)Cl)O)O)CC3=C(C=CC(=C3)Cl)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![1-[(2-Nitrophenyl)methyl]-1H-imidazole-4-carbaldehyde](/img/structure/B14422934.png)
![(5-Cyclopropyl-1-methyl-4-oxo-6-oxabicyclo[3.1.0]hexan-2-yl) 2,2-dimethyl-3-(2-methylprop-1-enyl)cyclopropane-1-carboxylate](/img/structure/B14422944.png)
![1a,10,11,11a-Tetrahydro[1]benzoxireno[3,2-a]acridine-10,11-diol](/img/structure/B14422954.png)

